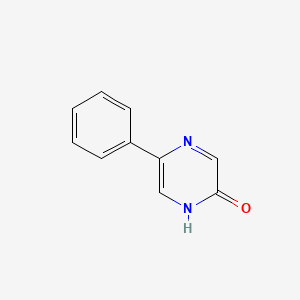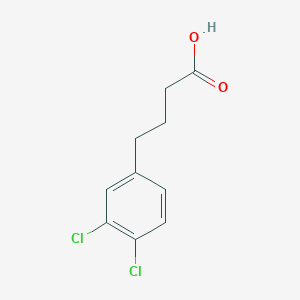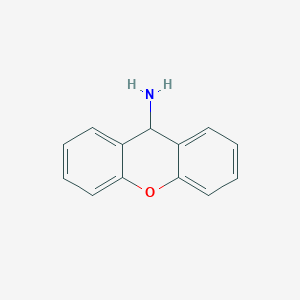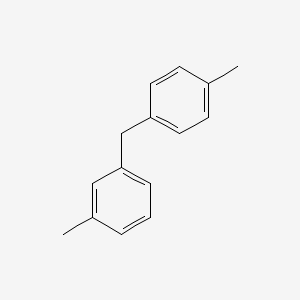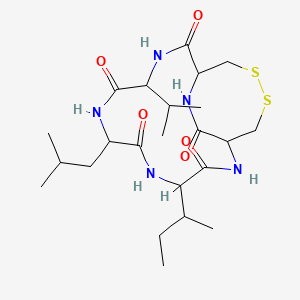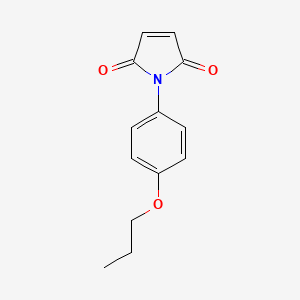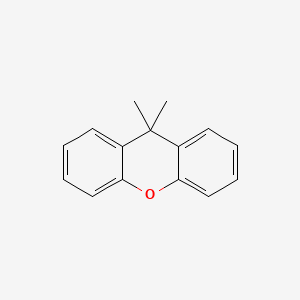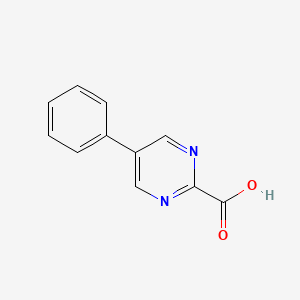
Ethyl 3-(4-chlorophenyl)propiolate
Vue d'ensemble
Description
Ethyl 3-(4-chlorophenyl)propiolate is a chemical compound with the CAS Number: 20026-96-4 . It has a molecular weight of 208.64 and its IUPAC name is ethyl 3-(4-chlorophenyl)-2-propynoate . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C11H9ClO2 . The InChI Code is 1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 293.5±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 120.8±21.6 °C . The index of refraction is 1.555 .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 3-(4-chlorophenyl)propiolate has been used in various synthetic processes. For instance, its derivatives have been employed in the synthesis of compounds like Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant (Hao Zhi-hui, 2007). In addition, novel bismethanofullerenes and ethenofullerene were synthesized from the reaction of propiolates with C(60) in the presence of triphenylphosphine, showcasing the compound's versatility in creating complex molecular structures (Tsung-Yu Hsiao, Santhosh Kalpathy Chidambareswaran, Chien‐Hong Cheng, 1998).
Chemical Characterization and Analysis
In the field of chemical analysis and characterization, derivatives of this compound have been studied. For example, a detailed spectroscopic characterization and crystal structures of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one, were performed, providing crucial insights into their molecular composition and behavior (P. Kuś, J. Kusz, M. Książek, Ewelina Pieprzyca, Marcin Rojkiewicz, 2016).
Application in Material Science
This compound has found applications in material science, particularly in the synthesis of specialized molecules. For instance, its reaction with other compounds led to the production of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, which are significant in the development of various materials (W. Cao, Zhijian Shi, Chun Fan, W. Ding, 2002).
Photophysical Properties
Studies have also delved into the photophysical properties of ethyl propiolate derivatives. Structural, spectroscopic, and photochemical studies of ethyl propiolate isolated in cryogenic argon and nitrogen matrices provide valuable insights into its behavior under different physical conditions (S. Lopes, T. Nikitin, R. Fausto, 2020).
Potential in Drug Development
This compound derivatives have shown potential in drug development. For example, a nonpeptidic agonist of the urotensin-II receptor, which could be a significant lead in pharmacological research and drug development, was identified (G. Croston, R. Olsson, E. Currier, E. Burstein, D. Weiner, N. Nash, D. Severance, S. Allenmark, L. Thunberg, Jian‐Nong Ma, N. Mohell, B. O'dowd, M. Brann, U. Hacksell, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-(4-chlorophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMQLWFJMRMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348882 | |
| Record name | Ethyl 3-(4-chlorophenyl)propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20026-96-4 | |
| Record name | Ethyl 3-(4-chlorophenyl)propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

